molecular formula C10H6ClNO2 B090781 4-Chloroquinoline-2-carboxylic acid CAS No. 15733-82-1

4-Chloroquinoline-2-carboxylic acid

Cat. No. B090781
CAS RN: 15733-82-1
M. Wt: 207.61 g/mol
InChI Key: XDHVXNYIJMSNIQ-UHFFFAOYSA-N
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Description

4-Chloroquinoline-2-carboxylic acid is a chemical compound that belongs to the quinoline family, characterized by the presence of a chloro group at the fourth position and a carboxylic acid group at the second position of the quinoline ring system. This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules and in the development of materials with potential applications in organic electronics.

Synthesis Analysis

The synthesis of quinoline derivatives, including those substituted with chloro and carboxylic acid groups, has been extensively studied. For instance, a practical method for converting carboxylic acids to carboxamides using niobium pentachloride has been described, which could potentially be applied to the synthesis of 4-chloroquinoline-2-carboxylic acid derivatives . Additionally, novel synthetic routes have been developed for alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates, starting from 2-oxo-quinoline carboxylic acid, which may be related to the synthesis of 4-chloroquinoline-2-carboxylic acid . Furthermore, a novel procedure for synthesizing 3-halo-2-phenylquinoline-4-carboxylic acids has been reported, which involves the synthesis of an amino intermediate followed by halogenation .

Molecular Structure Analysis

The molecular and crystal structures of quinoline derivatives have been investigated using various spectroscopic techniques and X-ray crystallography. For example, the structures of 1,2-dihydroquinoline-4-carboxylates were characterized by NMR spectroscopy and single-crystal X-ray crystallography . Additionally, the study of proton-transfer compounds of quinoline-2-carboxylic acid with other molecules has provided insights into the hydrogen-bonded structures that can form .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. The reactivity of 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acids with aminopyridines has been studied, leading to the formation of pyridylamides . Similarly, the chlorination of quinazoline analogs has been used to synthesize chloro-substituted quinazoline derivatives . The behavior of chloro-substituted quinoline-3-carboxylic acids in reactions with nucleophiles and under reductive conditions has also been explored .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloroquinoline-2-carboxylic acid derivatives are influenced by their molecular structure. The synthesis and characterization of ethyl esters of chloro-substituted quinoline-3-carboxylic acids have provided information on their behavior under hydrolysis and in reactions with nucleophilic reagents . The study of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester has shed light on the esterification behavior of these compounds . Additionally, the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids have been evaluated, demonstrating the potential pharmaceutical applications of these compounds .

Scientific Research Applications

  • Synthesis and chemical conversions of chloro-substituted quinoline carboxylic acids, including their antimicrobial and anti-inflammatory activities, have been developed (Ukrainets et al., 1995).

  • A review of the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, highlighting their synthesis, biological evaluation, and applications from 2013 to 2017, has been provided (Hamama et al., 2018).

  • The ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives, showcasing their potential as antibacterial agents, has been explored (Balaji et al., 2013).

  • The synthesis and biological evaluation of novel quinoline derivatives, including those with antibacterial and antifungal properties, has been conducted (Shiri et al., 2016).

  • Research on 2-carboxy-1,2,3,4-tetrahydroquinoline derivatives for antagonist activity at the glycine site on the NMDA receptor, highlighting the importance of conformation and stereochemistry, has been presented (Carling et al., 1992).

  • Microwave-irradiated synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives and their antimicrobial activity against various microorganisms have been investigated (Bhatt & Agrawal, 2010).

  • The synthesis of ethyl-2-chloroquinoline-3-carboxylates and their in vitro antibacterial activity have been studied, demonstrating moderate activity against certain bacterial strains (Krishnakumar et al., 2012).

  • Investigation into the gas-phase reaction of substituted isoquinolines to carboxylic acids in mass spectrometry, with potential applications in drug candidate analysis, has been conducted (Thevis et al., 2008).

  • The synthesis and application of Fe3O4-SA-PPCA as a nanomagnetic reusable catalyst for efficient synthesis of heterocyclic compounds have been demonstrated (Ghorbani‐Choghamarani & Azadi, 2015).

  • A study on the use of palladium-phosphinous acid catalysts in various reactions of chloroquinolines, highlighting efficient synthetic routes to 2,4-disubstituted quinolines, has been presented (Wolf & Lerebours, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 4-Chloroquinoline-2-carboxylic acid are not mentioned in the search results, quinoline derivatives in general are being extensively studied for their potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

4-chloroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-5-9(10(13)14)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVXNYIJMSNIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300416
Record name 4-chloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloroquinoline-2-carboxylic acid

CAS RN

15733-82-1
Record name 15733-82-1
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Record name 4-chloroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloroquinoline-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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